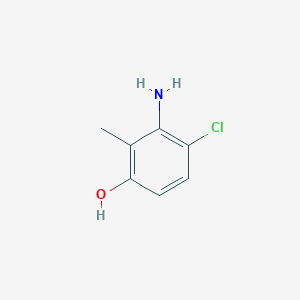

3-Amino-4-chloro-2-methylphenol

Numéro de catalogue B3048197

Numéro CAS:

160430-99-9

Poids moléculaire: 157.6 g/mol

Clé InChI: HEVTVENFBFXVGR-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05952362

Procedure details

To a stirred solution of 3-amino-o-cresol (60 g) in anhydrous methanesulfonic acid (300 ml) was added N-chlorosuccinimide (68.3 g in five equal portions) over 2 h and 10 min, keeping the reaction temperature between 10 and 12° C. by use of a cooling bath. The dark mixture was allowed to stir overnight and warm to room temperature. It was then added to 1000 ml water with stirring (final temperature approx. 51° C.). Concentrated ammonium hydroxide (370 ml) was added with stirring, keeping the temperature between 50 and 60° C. by use of a cooling bath. The product crystallized out near the end of the addition at 50-53° C. The product slurry was cooled to ice bath temperature and held for 1 h. The product, isolated in 70.5% yield by filtration, washing with ice water, and drying in vacuo at 50° C., was 98.44% pure by area-normalized HPLC with correction for relative response factors. It contained only 0.8% of the 6-chloro isomer and 0.68% of the 4,6-dichloro impurity. Recrystallization from isopropanol-water with charcoal treatment gave, in 94% recovery, purified product that was 99.67% pure by HPLC (mp 143-144° C.).

Yield

70.5%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[C:3]=1[CH3:9].[Cl:10]N1C(=O)CCC1=O.O.[OH-].[NH4+]>CS(O)(=O)=O>[NH2:1][C:2]1[C:7]([Cl:10])=[CH:6][CH:5]=[C:4]([OH:8])[C:3]=1[CH3:9] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C(=CC=C1)O)C

|

|

Name

|

|

|

Quantity

|

68.3 g

|

|

Type

|

reactant

|

|

Smiles

|

ClN1C(CCC1=O)=O

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

370 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

10 min

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction temperature between 10 and 12° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring (final temperature approx. 51° C.)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature between 50 and 60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product crystallized out near the end of the addition at 50-53° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The product slurry was cooled to ice bath temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held for 1 h

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product, isolated in 70.5% yield by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with ice water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying in vacuo at 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from isopropanol-water with charcoal treatment

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave, in 94% recovery

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified product that

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC1=C(C(=CC=C1Cl)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 70.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |